

Sulopenem *Pseudomonas aeruginosa* intrinsic resistance

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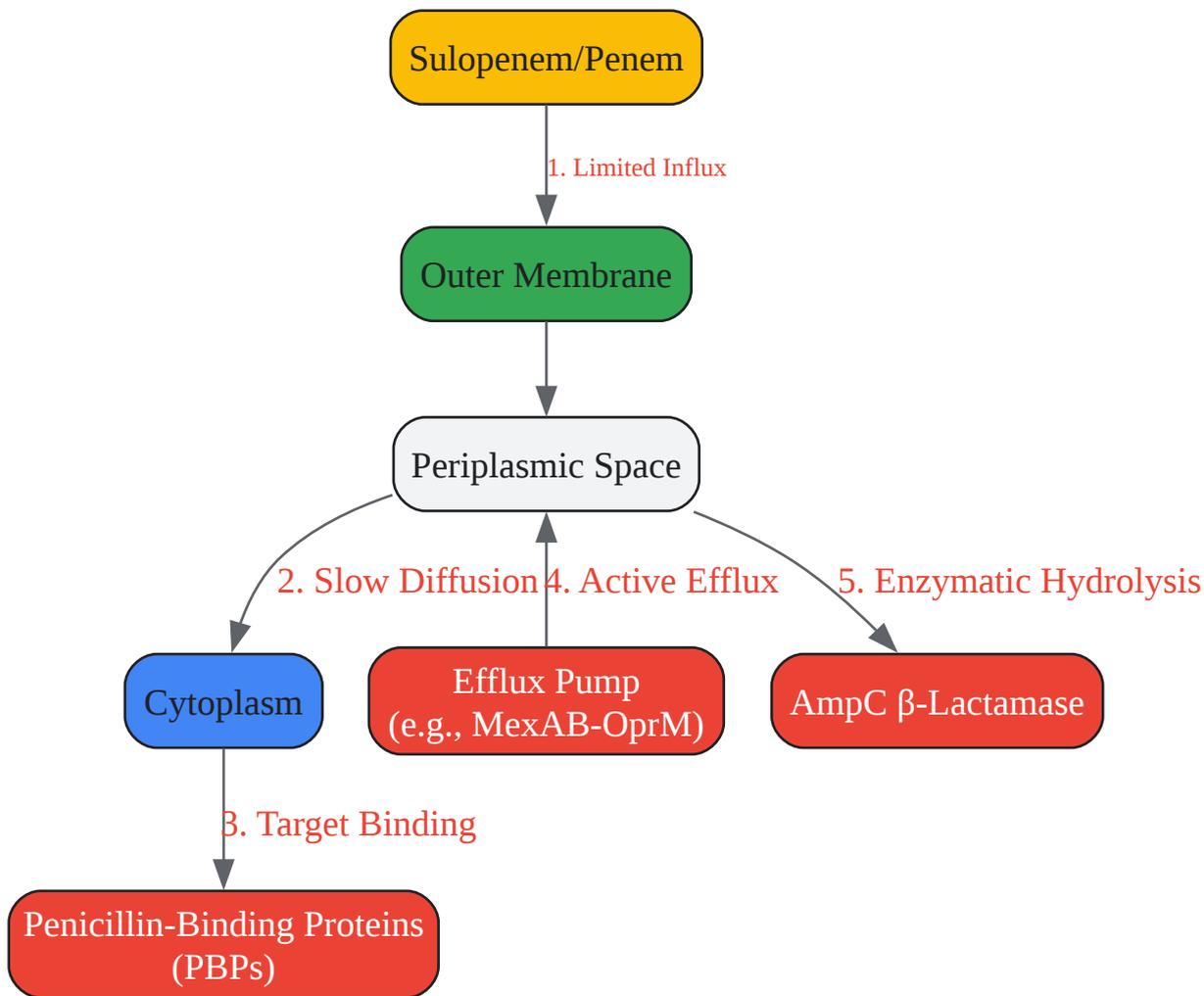
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Core Resistance Mechanisms in *P. aeruginosa*

The table below summarizes the key intrinsic mechanisms that contribute to *P. aeruginosa*'s resistance to **sulopenem** and other penems.

Mechanism	Key Components	Role in Penem/Sulopenem Resistance
Reduced Outer Membrane Permeability [1] [2] [3]	Low porin density (e.g., OprF), restrictive porin channels	Creates a primary physical barrier, significantly slowing antibiotic influx [1].
Efflux Pump Systems [1] [2] [3]	MexAB-OprM (constitutively expressed), MexXY-OprM	Actively exports a wide range of antibiotics; MexAB-OprM is a principal mechanism for intrinsic penem resistance [1].
Chromosomal β -Lactamase (AmpC) [1] [3]	Inducible AmpC cephalosporinase	Contributes to resistance, but is not the primary mechanism for penems; its role becomes critical when efflux is compromised [1].

The following diagram illustrates how these mechanisms interact to protect *P. aeruginosa* from antibiotics like **sulopenem**.



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Key Experimental Evidence and Methodologies

The foundational understanding of penem resistance comes from a 2001 study that constructed isogenic mutants of *P. aeruginosa* strain PAO1. The key findings and methods are summarized below [1].

Experimental Findings

Bacterial Strain	Key Genotype/Phenotype	Implication for Penem Resistance
PAO1 (Wild-type)	Functional OM barrier, MexAB-OprM, AmpC	High intrinsic resistance to penems [1].
KG2225	mexA : : res -ΩSm (defective MexAB-OprM)	Increased susceptibility to penems; identifies efflux as a key mechanism [1].
KG2504	ampC : : ΩSm (defective AmpC β-lactamase)	Minimal change in penem susceptibility; AmpC is not the primary mechanism [1].
KG2505	mexA : : res -ΩSm ampC : : ΩSm (defective efflux and AmpC)	Significantly increased susceptibility; combination of defects has a synergistic effect [1].
PAO1/pKMF010	Expresses <i>E. coli</i> OmpF porin	Compromised OM barrier increases penem susceptibility [1].

Key Protocols from the Study

- **Construction of Isogenic Mutants:**

- **Method:** Use of insertion mutagenesis with antibiotic resistance cassettes (e.g., ΩSm) to disrupt target genes like mexA and ampC in the wild-type PAO1 background [1].
- **Purpose:** To create genetically defined strains for comparing the individual and combined contributions of each resistance mechanism without confounding genetic variables [1].

- **Modifying the Outer Membrane Barrier:**

- **Method:** Introduction of a plasmid (pKMF010) carrying the *E. coli* major porin gene ompF under an inducible promoter into *P. aeruginosa* [1].
- **Purpose:** To artificially increase the permeability of the otherwise restrictive *P. aeruginosa* outer membrane and assess its impact on antibiotic susceptibility [1].

- **Susceptibility Testing (MIC Determination):**

- **Method:** Standard broth microdilution following guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [1].

- **Purpose:** To quantitatively measure the minimum inhibitory concentration (MIC) of various penems (e.g., faropenem, **sulopenem**) against the panel of isogenic mutants [1].
- **Competition Assays for PBP Affinity:**
 - **Method:** Using bocillin-FL (a fluorescent penicillin) to compete with penem antibiotics for binding to purified penicillin-binding proteins (PBPs). The affinity is inferred from the concentration required to displace 50% of the bocillin-FL binding (IC50) [1].
 - **Key Finding:** The affinity of PBP 1b and PBP 2 for faropenem was only about 1.5- to 1.8-fold lower than for imipenem, suggesting that poor PBP binding is **not** a major factor in the high intrinsic resistance to penems [1].

Troubleshooting Guide & FAQs

Q: Our susceptibility testing shows sulopenem is inactive against a clinical *P. aeruginosa* isolate. Is this expected? **A:** Yes, this is a typical finding due to intrinsic resistance. Wild-type *P. aeruginosa* is expected to be non-susceptible to **sulopenem** primarily because of its efflux pumps and outer membrane barrier [1] [3].

Q: If I knock out the MexAB-OprM efflux pump, will the strain become fully susceptible to sulopenem? **A:** Not necessarily. While knockout of *mexAB-oprM* significantly increases susceptibility, reducing resistance to a level comparable to susceptible bacteria like *E. coli* typically requires the additional loss of either the outer membrane barrier **or** AmpC β -lactamase activity [1]. This demonstrates the interplay of multiple mechanisms.

Q: Does *P. aeruginosa* produce a carbapenemase that hydrolyzes sulopenem? **A:** No, the high intrinsic resistance is not due to an innate, potent carbapenemase. The chromosomally encoded AmpC has weak activity against penems, and the primary defenses are the membrane barrier and efflux [1]. However, acquired carbapenemases (e.g., VIM, IMP) in resistant clones will confer high-level resistance [3].

Q: How can I experimentally demonstrate the contribution of the outer membrane barrier? **A:** As shown in the foundational study, you can introduce the *E. coli* *OmpF* porin gene into *P. aeruginosa* via a plasmid. A resulting increase in susceptibility indicates the strain's native outer membrane was a significant barrier [1].

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